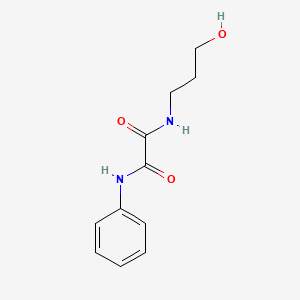

N-(3-hydroxypropyl)-N'-phenylethanediamide

CAS No.: 338984-31-9

Cat. No.: VC5891114

Molecular Formula: C11H14N2O3

Molecular Weight: 222.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338984-31-9 |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.244 |

| IUPAC Name | N-(3-hydroxypropyl)-N'-phenyloxamide |

| Standard InChI | InChI=1S/C11H14N2O3/c14-8-4-7-12-10(15)11(16)13-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H,12,15)(H,13,16) |

| Standard InChI Key | CXGLFGHFYQCLJM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(3-Hydroxypropyl)-N'-phenylethanediamide consists of two amide groups bridging a 3-hydroxypropyl chain and a phenyl ring. The hydroxypropyl moiety introduces hydrophilicity, while the phenyl group contributes aromatic stability, creating a bifunctional molecule capable of diverse interactions. The compound’s structure is validated by its molecular formula and mass spectrometry data.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 338984-31-9 |

| Molecular Formula | |

| Molecular Weight | 222.244 g/mol |

| Functional Groups | Amide, Hydroxyl, Phenyl |

Synthesis and Manufacturing

General Synthetic Routes

Diamides like N-(3-hydroxypropyl)-N'-phenylethanediamide are typically synthesized via condensation reactions between amines and carboxylic acid derivatives. For example:

-

Amine-Carboxylic Acid Coupling: Reacting 3-hydroxypropylamine with phenylacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

-

Stepwise Amidation: Sequential protection and deprotection of functional groups to ensure regioselective amide bond formation .

Challenges in Synthesis

-

Steric Hindrance: The phenyl group may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalytic additives).

-

Hydroxyl Group Reactivity: The 3-hydroxypropyl chain requires protection (e.g., silylation) to prevent unintended side reactions during synthesis .

Research Findings and Comparative Analysis

Structural Analogues

Comparative analysis with Combi-Blocks’ diamide library highlights key differences:

Table 2: Comparison with Selected Diamides

| Compound Name | CAS No. | Molecular Formula | Key Features |

|---|---|---|---|

| N-(2-Hydroxyethyl)-N'-(4-methylphenyl)ethanediamide | 357268-38-3 | Methyl substituent enhances lipophilicity | |

| N-(2-Hydroxyethyl)benzamide | 18838-10-3 | Simpler structure, lower molecular weight |

Hypothesized Pharmacokinetics

-

Absorption: The hydroxypropyl group may improve aqueous solubility, favoring oral bioavailability.

-

Metabolism: Likely hepatic oxidation of the hydroxypropyl chain, yielding carboxylic acid metabolites.

Future Research Directions

Synthesis Optimization

-

Green Chemistry Approaches: Exploring solvent-free reactions or biocatalytic methods to improve yield and sustainability.

-

Stereoselective Synthesis: Developing chiral catalysts to control the configuration of the hydroxypropyl group .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume